molecular formula C14H22N2O2S B14850739 Tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate

Tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B14850739
M. Wt: 282.40 g/mol
InChI Key: RKILWTDCSGLNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiophene ring, a piperazine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-7-6-15-11(10-16)9-12-5-4-8-19-12/h4-5,8,11,15H,6-7,9-10H2,1-3H3

InChI Key

RKILWTDCSGLNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to form the tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing binding affinity. The tert-butyl ester group provides stability and lipophilicity, facilitating membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other piperazine derivatives. This uniqueness makes it valuable in the synthesis of novel compounds with potential biological activity .

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